molecular formula C15H18N2O B1385178 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine CAS No. 1040685-46-8

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine

Cat. No. B1385178
CAS RN: 1040685-46-8
M. Wt: 242.32 g/mol
InChI Key: DQDIFVCVLAPRIC-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine (2MPME) is an organic compound that has been studied extensively due to its potential applications in medicine and other scientific fields.

Scientific Research Applications

Synthetic Methodologies

  • A novel synthesis method for 3-hydroxy-3H-indole-3-ethanamines and -3H-indole-3-acetamides, which are structurally similar to 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine, was discovered. This method involves reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride, proposing a plausible mechanism for the reaction (Hayashi et al., 2004).

Chemical Characterization and Studies

  • The preparation of ethanamine derivatives, including the partially enriched N-methyl-2-(4-nitrophenoxy)ethanamine, was described. These preparations were used for base-catalyzed rearrangement studies (Yilmaz & Shine, 1988).
  • A new synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate structurally related to 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine, was developed using 2-nitrochlorobenzene. This method highlights its convenience and economy for accessing such intermediates (Luo et al., 2008).

Catalytic and Biological Applications

  • Palladium(II) complexes of (pyridyl)imine ligands, structurally similar to the compound , were studied as catalysts for methoxycarbonylation of olefins. The structure of these complexes influenced their catalytic behavior (Zulu et al., 2020).
  • Chiral (imino)pyridine/phosphine palladium(II) complexes, related to 2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine, were investigated for their applications as catalysts in the methoxycarbonylation of styrene, showing moderate catalytic activities (Ngcobo et al., 2021).

Molecular Structure Analysis

  • The structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes, which are similar in structure to the compound of interest, was conducted to understand their catalytic properties in various reactions (Ngcobo et al., 2021).

properties

IUPAC Name

2-(2-methylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-13-5-2-3-7-15(13)18-10-9-17-12-14-6-4-8-16-11-14/h2-8,11,17H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDIFVCVLAPRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)-N-(3-pyridinylmethyl)-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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